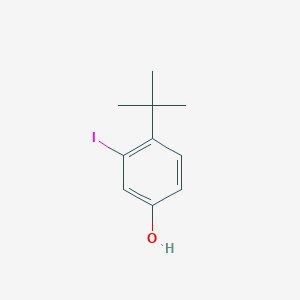
4-(tert-Butyl)-3-iodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)-3-iodophenol is an organic compound characterized by the presence of a tert-butyl group and an iodine atom attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-3-iodophenol typically involves the iodination of 4-(tert-Butyl)phenol. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to enhance efficiency and safety. The use of flow microreactors allows for better control over reaction parameters and can lead to higher yields and purities .
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyl)-3-iodophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding phenol.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products Formed
Oxidation: Formation of 4-(tert-Butyl)-3-quinone.
Reduction: Formation of 4-(tert-Butyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(tert-Butyl)-3-iodophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its phenolic structure.
Industry: Utilized in the production of polymers and resins due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)-3-iodophenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron donation, influencing biological pathways and enzyme activities. The iodine atom can undergo substitution reactions, allowing the compound to act as a precursor for more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Lacks the iodine atom, making it less reactive in substitution reactions.
2,4,6-Tri-tert-butylphenol: Contains additional tert-butyl groups, leading to increased steric hindrance and different reactivity patterns.
Uniqueness
4-(tert-Butyl)-3-iodophenol is unique due to the presence of both a bulky tert-butyl group and a reactive iodine atom. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H13IO |
|---|---|
Peso molecular |
276.11 g/mol |
Nombre IUPAC |
4-tert-butyl-3-iodophenol |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,1-3H3 |
Clave InChI |
GRYDZHODGHPHEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


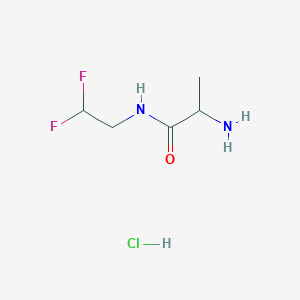

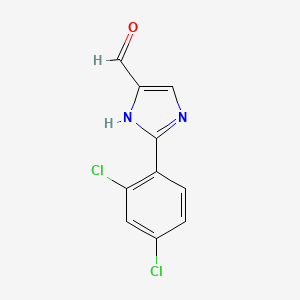

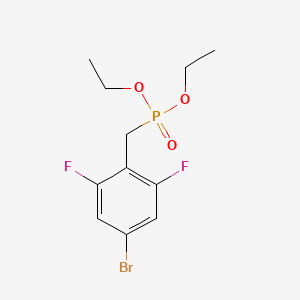
![1-[(1-Methyl-3-pyrazolyl)methyl]guanidine](/img/structure/B13686982.png)
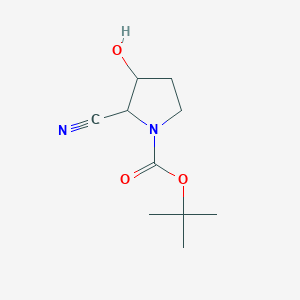
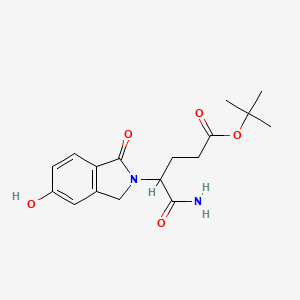
![2-Oxo-2H-benzo[g]chromene-3-carboxylic Acid](/img/structure/B13687000.png)

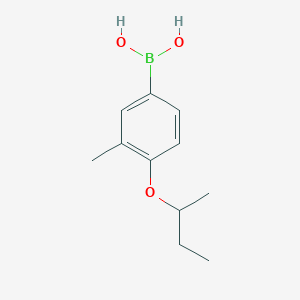
![5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13687011.png)

![6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13687031.png)
